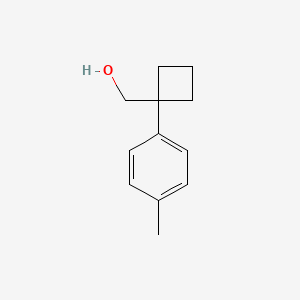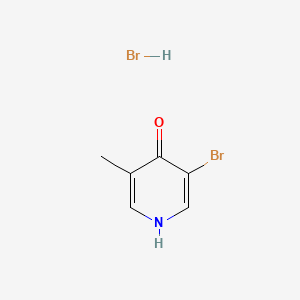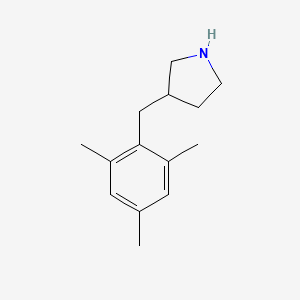
4-(1-Ethoxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethoxyethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 4-(1-Ethoxyethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group . Another method includes the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Industrial production often employs these methods due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(1-Ethoxyethyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
4-(1-Ethoxyethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various cellular components, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-(1-Ethoxyethyl)piperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which is widely used in organic synthesis and pharmaceuticals.
N-ethoxyethylpiperidine: A similar compound with potential antimicrobial activity.
Piperidine-1-carboxamides: Known for their anticancer properties.
The uniqueness of this compound lies in its specific ethoxyethyl substitution, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-11-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
WNMDJEXVRPEEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)











